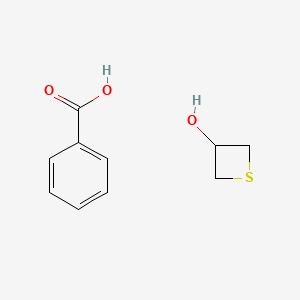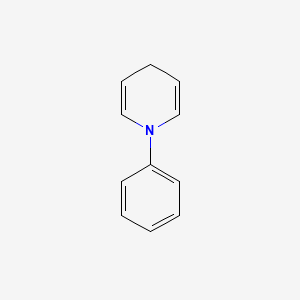
Butyl(methyl)phenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(methyl)phenylphosphane is a tertiary phosphine compound characterized by the presence of a butyl, methyl, and phenyl group attached to a phosphorus atom. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including butyl(methyl)phenylphosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . For example, the reaction of butylmagnesium bromide with chloromethylphenylphosphine can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(methyl)phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Butyl(methyl)phenylphosphane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of butyl(methyl)phenylphosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the transition state and facilitating the reaction . The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Butyl(phenyl)phosphane: Similar to butyl(methyl)phenylphosphane but lacks the methyl group.
Methyl(phenyl)phosphane: Similar but lacks the butyl group.
Uniqueness
This compound is unique due to its specific combination of butyl, methyl, and phenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly valuable in certain catalytic applications where specific ligand environments are required .
Eigenschaften
CAS-Nummer |
36050-91-6 |
|---|---|
Molekularformel |
C11H17P |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
butyl-methyl-phenylphosphane |
InChI |
InChI=1S/C11H17P/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
GHSJQOGVLZRRPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


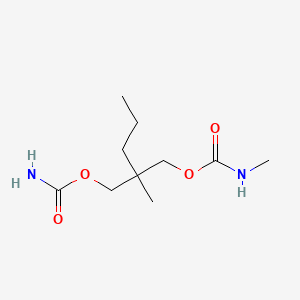
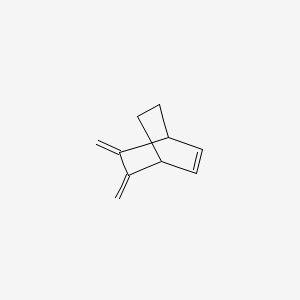
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
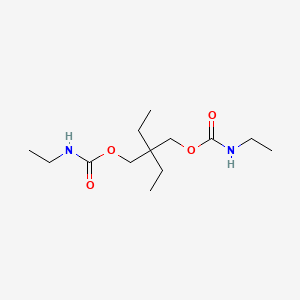
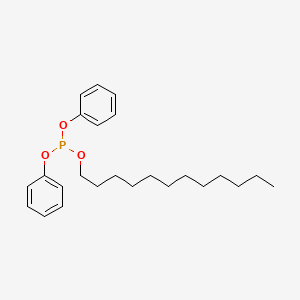
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
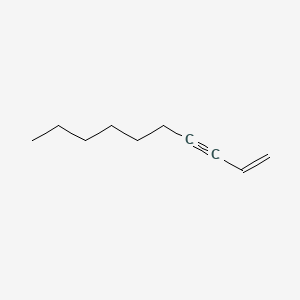
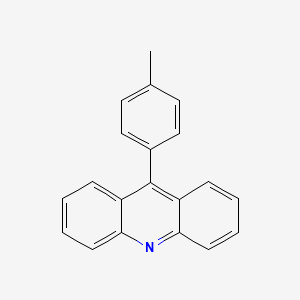
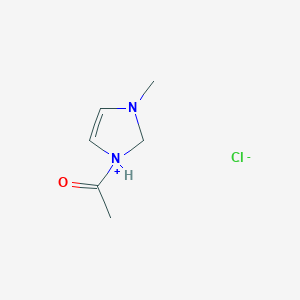
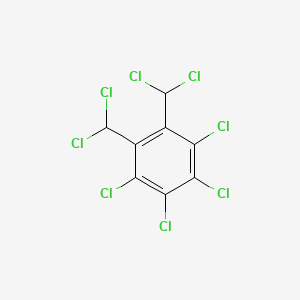
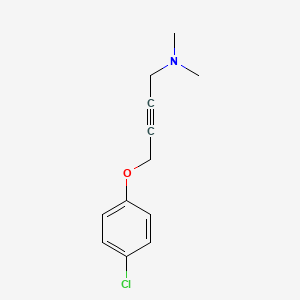
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
